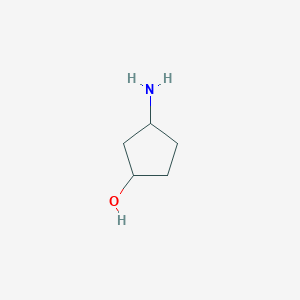

3-Aminocyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminocyclopentanol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol is a chiral cyclic amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane (B165970) scaffold, combined with the stereoisomeric possibilities arising from its two chiral centers, makes it a valuable building block for the synthesis of complex and biologically active molecules. The spatial arrangement of the amino and hydroxyl groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity. This technical guide provides an in-depth overview of the CAS numbers, physicochemical properties, synthesis, and applications of this compound and its key stereoisomers, with a particular focus on its role as a crucial intermediate in the synthesis of the antiretroviral drug Bictegravir.

Physicochemical Properties and CAS Numbers

The properties of this compound and its salts are highly dependent on their stereochemistry. The cis and trans isomers, as well as their individual enantiomers, exhibit distinct physical and chemical characteristics. Below is a summary of the available quantitative data for various stereoisomers and their hydrochloride salts.

| Compound Name | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Temperature |

| This compound | Racemic mixture | 14299310 (generic) | C₅H₁₁NO | 101.15 | - | - | - |

| (1R,3S)-3-Aminocyclopentanol | cis | 1110772-05-8[1][2] | C₅H₁₁NO | 101.15[1] | Oil[2] | Soluble in ethanol[2] | 2-8°C |

| (1S,3S)-3-Aminocyclopentanol hydrochloride | cis | 1523530-42-8 | C₅H₁₂ClNO | 137.61[3] | White to off-white solid[3] | - | Room temperature[3] |

| trans-3-Aminocyclopentanol hydrochloride | trans | 124555-33-5[4] | C₅H₁₂ClNO | 137.61 | - | - | - |

| (1R,3R)-3-Aminocyclopentanol | trans | 167298-58-0[5] | C₅H₁₁NO | 101.15[5] | - | - | - |

| (1R,3S)-3-Aminocyclopentanol hydrochloride | cis | 1279032-31-3[6][7][8] | C₅H₁₂ClNO | 137.61[6][7] | White to pale yellow solid[9] | Soluble in DMSO (slightly), Methanol (slightly), Water (slightly)[6] | Inert atmosphere, Room Temperature[6] |

| cis-3-Aminocyclopentanol hydrochloride | Racemic cis | 1284248-73-2[10] | C₅H₁₂ClNO | 137.61[10] | White crystalline solid[10] | Soluble in water and alcohol[10] | Inert atmosphere, Room Temperature[10] |

| This compound hydrochloride | Racemic mixture | 1184919-69-4[11] | C₅H₁₂ClNO | 137.61[11] | - | - | - |

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The enantiomerically pure (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the HIV-1 integrase inhibitor Bictegravir.[12] A number of synthetic routes have been developed to produce this specific stereoisomer with high purity. One effective method involves a hetero-Diels-Alder reaction followed by enzymatic resolution and subsequent chemical transformations.

Experimental Protocol: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is based on a patented method (CN112574046A) and is intended for informational purposes.[12] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

-

To a solution of tert-butyl hydroxylamine (B1172632) carbonate (1.0 eq.) in a suitable solvent, add a catalytic amount of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.).

-

The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate.

-

Add cyclopentadiene (B3395910) (1.5-2.0 eq.) to the reaction mixture to initiate the hetero-Diels-Alder reaction.

-

Maintain the reaction temperature at 20-30°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction mixture to isolate the desired product.

Step 2: Reductive Ring Opening

-

Dissolve the product from Step 1 in a mixture of acetic acid and a suitable solvent.

-

Add zinc powder (2.0-3.0 eq.) portion-wise to the solution to selectively reduce the nitrogen-oxygen bond.

-

Monitor the reaction for completion.

-

After the reaction is complete, filter off the excess zinc and concentrate the filtrate.

-

Purify the residue to obtain cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.

Step 3: Enzymatic Kinetic Resolution

-

Dissolve the racemic alcohol from Step 2 in a suitable organic solvent.

-

Add a lipase (B570770) catalyst (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

-

Allow the enzymatic acylation to proceed, selectively acylating one enantiomer.

-

Monitor the reaction progress to achieve approximately 50% conversion.

-

Separate the acylated product from the unreacted alcohol using chromatographic techniques.

Step 4: Hydrogenation of the Double Bond

-

Dissolve the desired enantiomerically enriched alcohol from Step 3 in a suitable solvent.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation under a hydrogen atmosphere until the double bond is fully reduced.

-

Filter off the catalyst and concentrate the solvent to obtain the saturated aminocyclopentanol derivative.

Step 5: Deprotection and Salt Formation

-

Dissolve the product from Step 4 in a suitable solvent such as isopropanol (B130326).

-

Prepare a solution of hydrogen chloride in isopropanol in situ by the dropwise addition of acetyl chloride to cooled isopropanol.

-

Add the aminocyclopentanol derivative to the acidic solution to remove the tert-butoxycarbonyl (Boc) protecting group and form the hydrochloride salt.

-

Stir the reaction at room temperature until deprotection is complete.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Synthesis Workflow Diagram

Application in Drug Development: Bictegravir

(1R,3S)-3-Aminocyclopentanol is a critical building block for the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI).[13] Bictegravir is a component of the single-tablet regimen Biktarvy®, which is used for the treatment of HIV-1 infection.[14][15]

Mechanism of Action of Bictegravir

Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[16] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Bictegravir binds to the active site of the integrase and the viral DNA complex, effectively blocking the strand transfer step of the integration process.[13] This prevents the covalent linkage of the viral DNA to the host DNA, thereby halting the replication of the virus.[16]

HIV-1 Integrase Inhibition Signaling Pathway

Conclusion

This compound, and specifically its (1R,3S) stereoisomer, represents a vital chiral building block in modern pharmaceutical synthesis. Its defined stereochemistry is crucial for the efficacy of drugs like Bictegravir. The development of efficient and stereoselective synthetic routes, including chemoenzymatic approaches, has been instrumental in making this key intermediate more accessible for drug discovery and development. A thorough understanding of its physicochemical properties and synthetic methodologies is essential for researchers and scientists working on the next generation of therapeutics.

References

- 1. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 7. (1R,3S)-3-Aminocyclopentanol hydrochloride | CAS No- 1279032-31-3 | Simson Pharma Limited [simsonpharma.com]

- 8. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. (1R,3S)-rel-3-AMinocyclopentanol hydrochloride_åå·¥ç¾ç§ [chembk.com]

- 11. This compound hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 13. trial.medpath.com [trial.medpath.com]

- 14. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

- 15. gilead.com [gilead.com]

- 16. youtube.com [youtube.com]

Navigating the Chiral Landscape: A Technical Guide to the Stereoisomers of 3-Aminocyclopentanol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. A subtle change in stereochemistry can dramatically alter a compound's pharmacological activity, transforming a potent therapeutic into an inert or even toxic substance. 3-Aminocyclopentanol, a chiral molecule with a rigid cyclopentane (B165970) core, serves as a critical building block in the synthesis of complex, biologically active molecules. The presence of two stereocenters gives rise to four distinct stereoisomers, each with unique properties and potential applications. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of this compound isomers, with a focus on providing actionable data and protocols for laboratory professionals.

The Four Faces of this compound: A Stereochemical Breakdown

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). These isomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The cis isomers, (1S,3S) and (1R,3R), have the amino and hydroxyl groups on the same side of the cyclopentane ring, while the trans isomers, (1R,3S) and (1S,3R), have these functional groups on opposite faces.[1] This seemingly minor difference in spatial arrangement profoundly influences how each isomer interacts with chiral biological targets like enzymes and receptors.[1]

A prime example of the significance of this compound stereochemistry is the use of the (1R,3S) isomer as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1][2] This underscores the necessity for robust methods to synthesize and isolate stereochemically pure forms of this compound.

Physicochemical and Spectroscopic Properties

| Property | (1S,3S) | (1R,3R) | (1R,3S) | (1S,3R) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [1] | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol |

| Stereochemistry | cis[1] | cis[1] | trans[1] | trans[1] |

| CAS Number | 946593-67-5 | 167298-58-0 | 1110772-05-8 (HCl salt)[1] | 1259436-59-3 |

| Appearance | Data not available | Data not available | Oil[1] | Data not available |

| Solubility | Data not available | Data not available | Soluble in Ethanol[1] | Data not available |

| ¹H-NMR (δ, ppm) | ~4.33 (m, 1H, CH-OH), ~3.6-3.7 (m, 1H, CH-NH₃⁺), 1.74–2.16 (m, cyclopentane protons)[1] | Data not available | 4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₃⁺), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H)[1] | Data not available |

| Mass Spectrometry | Expected molecular ion (free base) at 101.15[1] | Data not available | Data not available | Data not available |

Experimental Protocols for Synthesis and Resolution

The synthesis of enantiomerically pure this compound isomers can be achieved through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Protocol 1: Synthesis of a cis/trans Mixture via Reduction

A common approach to obtaining a mixture of the cis and trans isomers involves the reduction of a protected 3-aminocyclopentanone (B3224326).

-

Dissolution: Dissolve N-protected 3-aminocyclopentanone in a suitable solvent such as methanol (B129727) or ethanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add a reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄), in portions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Separation: The resulting mixture of cis and trans isomers can then be separated by column chromatography or chiral High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This multi-step synthesis provides a route to the enantiomerically pure (1R,3S) isomer.

-

Hetero-Diels-Alder Reaction: In a reaction vessel under a nitrogen atmosphere, tert-butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst. Cyclopentadiene is then added to undergo an in-situ hetero-Diels-Alder reaction, forming the bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[1]

-

Reductive Cleavage: The bicyclic adduct is subjected to reductive cleavage of the nitrogen-oxygen bond, for example, using zinc powder in acetic acid.[1]

-

Chiral Resolution: The resulting racemic amino alcohol is resolved using a lipase-catalyzed acylation with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.[1]

-

Hydrogenation: The separated, desired enantiomer is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond in the cyclopentene (B43876) ring.[1]

-

Deprotection and Salt Formation: The protecting groups (e.g., acetyl and tert-butoxycarbonyl) are removed under appropriate conditions. Finally, the product is treated with a solution of hydrogen chloride in a suitable solvent like isopropanol (B130326) to form the stable (1R,3S)-3-aminocyclopentanol hydrochloride salt, which can be isolated by crystallization.[1]

Conclusion

The stereoisomers of this compound represent a fascinating and challenging area of organic chemistry with significant implications for drug discovery and development. A thorough understanding of their distinct properties and the methods for their selective synthesis and separation is crucial for any researcher working with these valuable chiral building blocks. The protocols and data presented in this guide are intended to provide a solid foundation for the successful navigation of the complex stereochemical landscape of this compound.

References

(1R,3S)-3-Aminocyclopentanol: A Comprehensive Technical Guide for Drug Development Professionals

(1R,3S)-3-Aminocyclopentanol and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their unique stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane (B165970) ring, makes them invaluable synthons for the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of (1R,3S)-3-Aminocyclopentanol, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Identifiers

(1R,3S)-3-Aminocyclopentanol possesses two chiral centers, resulting in a specific three-dimensional arrangement of its atoms that is critical for its biological applications. The precise stereochemistry allows for the synthesis of enantiomerically pure drug candidates, which can optimize therapeutic efficacy and minimize potential side effects.

Below is a table summarizing the key chemical identifiers for (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt.

| Identifier | (1R,3S)-3-Aminocyclopentanol | (1R,3S)-3-Aminocyclopentanol Hydrochloride |

| CAS Number | 1110772-05-8[1][2] | 1279032-31-3[3] |

| IUPAC Name | (1R,3S)-3-aminocyclopentan-1-ol[4] | (1R,3S)-3-aminocyclopentan-1-ol;hydrochloride |

| Molecular Formula | C₅H₁₁NO[1][5] | C₅H₁₂ClNO[3] |

| InChI | InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1[1][5] | InChI=1/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/s3 |

| InChIKey | YHFYRVZIONNYSM-CRCLSJGQSA-N[1][5] | Not Available |

| Canonical SMILES | C1C--INVALID-LINK--O[5] | Not Available |

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt is essential for its effective handling and application in synthetic chemistry.

| Property | (1R,3S)-3-Aminocyclopentanol | (1R,3S)-3-Aminocyclopentanol Hydrochloride |

| Molecular Weight | 101.15 g/mol [5] | 137.61 g/mol [3] |

| Appearance | Oil[1][2] | White to pale yellow solid[3] |

| Melting Point | Not Available | 93-96°C[3] |

| Solubility | Soluble in Ethanol[1][2] | Soluble in Ethanol; Slightly soluble in DMSO and Water[3] |

| Storage | 2-8°C, sealed in dry, dark place[2] | Inert atmosphere, Room Temperature[3] |

Synthesis and Experimental Protocols

The enantioselective synthesis of (1R,3S)-3-Aminocyclopentanol is a key focus of research to ensure high optical purity for pharmaceutical applications. Methodologies are broadly categorized into chemical and chemo-enzymatic approaches.

A prevalent synthetic strategy involves a hetero-Diels-Alder reaction, followed by enzymatic kinetic resolution to separate the desired enantiomer. Below are representative experimental protocols for key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

Protocol 1: Deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol

This protocol details the final deprotection step to yield the hydrochloride salt.

Materials:

-

N-Boc-(1R,3S)-3-aminocyclopentanol

-

4M HCl in Dioxane

Procedure:

-

Dissolve 10 g of N-Boc protected starting material in 20 mL of dioxane.

-

Add 50 mL of 4M HCl in dioxane to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction solution under reduced pressure.

-

Add 100 mL of acetonitrile to the residue to induce precipitation.

-

Filter the resulting solid.

-

Wash the filter cake with 100 mL of acetonitrile.

-

Dry the solid under vacuum to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.

General Synthetic Workflow

The following diagram illustrates a common chemo-enzymatic workflow for the synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

Role in Drug Development and Signaling Pathways

(1R,3S)-3-Aminocyclopentanol is not known to be directly involved in biological signaling pathways. Instead, its significance lies in its use as a crucial structural component in the synthesis of pharmacologically active molecules. A prime example is its role as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir .

Bictegravir is a potent integrase strand transfer inhibitor (INSTI). It is a core component of the single-tablet regimen Biktarvy®, used for the treatment of HIV-1 infection. The mechanism of action of Bictegravir involves the inhibition of the HIV-1 integrase enzyme, which is essential for the replication of the virus.

Mechanism of Action of Bictegravir

The HIV-1 integrase enzyme catalyzes the integration of the viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle. Bictegravir binds to the active site of the integrase enzyme, blocking its strand transfer activity. This prevents the viral DNA from being incorporated into the host DNA, thereby halting viral replication.

The following diagram illustrates the inhibitory effect of Bictegravir on the HIV-1 replication cycle.

Conclusion

(1R,3S)-3-Aminocyclopentanol is a fundamentally important chiral building block in the pharmaceutical industry. Its well-defined stereochemistry is essential for the synthesis of enantiomerically pure drugs, such as the potent antiretroviral agent Bictegravir. The continued development of efficient and stereoselective synthetic routes to (1R,3S)-3-Aminocyclopentanol will undoubtedly facilitate the discovery and development of new and improved therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug development, summarizing the key technical aspects of this versatile synthetic intermediate.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. caymanchem.com [caymanchem.com]

- 3. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

- 4. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

physicochemical properties of 3-Aminocyclopentanol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . This compound, particularly its stereoisomers like (1R,3S)-3-Aminocyclopentanol hydrochloride, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably the anti-HIV drug Bictegravir.[1][2][3] A thorough understanding of its physicochemical characteristics is essential for its effective application in drug discovery, development, and chemical synthesis.[4]

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid organic compound.[5] It is a chiral molecule, and its specific stereochemistry is critical for its application in pharmaceutical synthesis.[5] The hydrochloride salt form enhances stability and improves solubility.[4] The amino group is protonated to form an ammonium (B1175870) cation, which creates an ionic bond with the chloride anion.[4]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key . Data for specific isomers are noted where available.

| Property | Value | Source |

| IUPAC Name | 3-aminocyclopentan-1-ol;hydrochloride | [6] |

| Molecular Formula | C₅H₁₂ClNO | [6][7][8][9] |

| Molecular Weight | 137.61 g/mol | [6][7][8][9] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 179℃ (for (1R,3S)-3-Aminocyclopentanol free base) | [10] |

| pKa | 15.06 ± 0.40 (Predicted, for hydroxyl group of free base) | [10] |

| Solubility | Water (Slightly), DMSO (Slightly), Methanol (Slightly)[11], Ethanol (Soluble)[12] | |

| Storage Temperature | Room Temperature, Inert atmosphere | [11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure, purity, and stereochemistry of this compound hydrochloride.

Data Presentation: Summary of Spectroscopic Data

| Spectroscopy | Observed Characteristics | Source |

| ¹H NMR | Protons on carbons adjacent to the nitrogen typically appear at ~2.3-3.0 ppm.[13] Protons on the N and O atoms are exchangeable and may appear as broad signals or disappear upon D₂O exchange.[13] For the (1S,3S) isomer in D₂O, multiplets are observed between 1.60-2.21 ppm and 3.61-3.67 ppm.[14] | |

| ¹³C NMR | Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[13] Specific experimental data is not widely available, but predicted spectra are often used for reference.[14] | |

| Infrared (IR) | The spectrum will exhibit characteristic absorption bands for O-H, N-H, and C-H bonds.[14] Primary amines typically show two N-H stretching peaks in the 3400-3500 cm⁻¹ region.[13] | |

| Mass Spectrometry (MS) | Using electrospray ionization (ESI), the protonated molecular ion of the free base [M+H]⁺ is typically observed.[14] |

Experimental Protocols & Methodologies

Detailed and robust experimental protocols are critical for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound hydrochloride.

Synthesis Workflow

The synthesis of specific stereoisomers, such as (1R,3S)-3-Aminocyclopentanol hydrochloride, is a multi-step process that often involves stereoselective techniques. A common route involves a hetero-Diels-Alder reaction, reduction, enzymatic kinetic resolution, and a final deprotection/salt formation step.[2][3][15]

Caption: General workflow for the chemo-enzymatic synthesis.[2][15]

Melting Point Determination

The melting point is a crucial indicator of purity.[16] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[16]

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a glass capillary tube to a height of 2-3 mm.[17] The tube is sealed at one end.[18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) and attached to a thermometer.[16][17]

-

Measurement:

-

Data Recording: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[16]

Caption: Workflow for melting point determination.[16][17]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the standard for determining thermodynamic equilibrium solubility, a critical parameter for predicting bioavailability.[19]

Experimental Protocol:

-

Media Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[19][20]

-

Sample Preparation: Add an excess amount of this compound hydrochloride to flasks containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is essential.[19]

-

Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration.[21]

-

Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or LC-MS/MS.[21]

Caption: Workflow for the shake-flask solubility protocol.[19][21]

pKa Determination by Titration

The pKa values of the ionizable amino and hydroxyl groups are critical for understanding the compound's behavior at different pH values. This can be determined by acid-base titration.[22][23]

Experimental Protocol:

-

Preparation: Prepare a solution of this compound hydrochloride of known concentration (e.g., 0.1 M). Standardize a pH meter using standard buffers.[24]

-

Acidic Titration: Place the sample solution in a beaker and measure the initial pH. Titrate the solution by adding small, precise increments (e.g., 0.3 mL) of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition until the pH drops to ~1.5.[24]

-

Basic Titration: In a separate beaker, take a fresh sample of the solution. Titrate this solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition until the pH rises to ~12.5.[24]

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the midpoint of any flat "buffering" region on the curve.[22]

Caption: Workflow for pKa determination via titration.[22][24]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5][14]

-

Data Acquisition: Place the tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra.[5][14]

-

Data Processing: Process the raw data using a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale.[14]

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[14]

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum is run first for subtraction.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy (1R,3R)-3-aminocyclopentanol hydrochloride (EVT-3241679) | 1523541-74-3 [evitachem.com]

- 8. legendpharm.com [legendpharm.com]

- 9. (1R,3S)-3-Aminocyclopentanol hydrochloride|1279032-31-3-沧å·æ©ç§å»è¯ç§ææéå ¬å¸ [enkepharma.com]

- 10. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]

- 11. (1R,3S)-3-AMinocyclopentanol hydrochloride CAS#: 1279032-31-3 [m.chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. benchchem.com [benchchem.com]

- 20. who.int [who.int]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. egyankosh.ac.in [egyankosh.ac.in]

- 23. scribd.com [scribd.com]

- 24. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Navigating the Solubility of 3-Aminocyclopentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-aminocyclopentanol in organic solvents. Given the limited availability of specific quantitative data in public literature, this document focuses on summarizing existing qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who require precise solubility data for process development, formulation, and quality control.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry, notably as a key intermediate in the synthesis of various therapeutic agents. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide addresses both the free base form, (1R,3S)-3-Amino-cyclopentanol, and its hydrochloride salt, which often exhibit different solubility profiles due to the presence of the ionic salt.

Qualitative Solubility Profile

Direct quantitative solubility data for this compound and its salts in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments provide some guidance.

The free base form, (1R,3S)-3-Amino-cyclopentanol, has been reported as soluble in ethanol.[1][2] The hydrochloride salt of this compound is described as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][3] This limited solubility in certain organic solvents is a key consideration for its use in synthesis and formulation.

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

| Compound | Solvent | Reported Solubility |

| (1R,3S)-3-Amino-cyclopentanol (Free Base) | Ethanol | Soluble[1][2] |

| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][3] |

| This compound Hydrochloride | Methanol | Slightly Soluble[1][3] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and recommended standard for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for determining the saturation solubility of this compound or its salts in various organic solvents at a controlled temperature.

Objective: To determine the saturation solubility of this compound (or its hydrochloride salt) in a selection of organic solvents at a specified and controlled temperature.

Materials:

-

This compound (or its hydrochloride salt) of high purity

-

Selected organic solvents of analytical grade (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[1]

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1] The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a period (e.g., 2-4 hours) to permit the excess solid to settle.[1]

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.[1]

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method. The choice of analytical technique will depend on the properties of this compound and the solvent.

-

Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.[1]

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in that specific solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to 3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminocyclopentanol, a pivotal chiral building block in modern medicinal chemistry. With its distinct stereoisomers, this compound offers a versatile scaffold for the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the development of antiviral therapeutics. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its critical role in pharmaceutical manufacturing.

Core Physicochemical and Spectroscopic Data

This compound is a bifunctional organic molecule featuring a cyclopentane (B165970) ring substituted with an amino and a hydroxyl group. The spatial arrangement of these functional groups gives rise to four stereoisomers, each with unique properties and applications. The hydrochloride salt form is commonly used to improve the compound's stability and handling characteristics.[1]

Below is a summary of the quantitative data for this compound and its hydrochloride salt, focusing on the pharmaceutically relevant (1R,3S) and (1S,3S) stereoisomers.

| Property | (1R,3S)-3-Aminocyclopentanol | (1R,3S)-3-Aminocyclopentanol HCl | (1S,3S)-3-Aminocyclopentanol HCl |

| Molecular Formula | C₅H₁₁NO[2] | C₅H₁₂ClNO[3] | C₅H₁₂ClNO[4] |

| Molecular Weight | 101.15 g/mol [5] | 137.61 g/mol [3] | 137.61 g/mol [4] |

| Appearance | Yellowish oil[6] | White to pale yellow solid[3] | White to off-white solid[4] |

| Melting Point | Not available | 93-96°C[3] | Not available |

| Boiling Point | 179°C[6] | Not available | Not available |

| Solubility | Soluble in ethanol[2] | Soluble in ethanol; slightly soluble in DMSO and water[3] | Slightly soluble in DMSO and methanol[7] |

| pKa (Predicted) | 15.06 ± 0.40[8] | Not available | Not available |

| Storage Temperature | 2-8°C, protected from light[8] | Inert atmosphere, room temperature[9] | Room temperature, under nitrogen[4] |

| Optical Rotation [α] | Not available | Not available | -0.126° (c=0.9895 g/100ml in Methanol)[4] |

Stereochemical Significance in Drug Design

The precise three-dimensional structure of this compound is crucial for its application in drug development. The molecule possesses two chiral centers, resulting in four possible stereoisomers. These are categorized into two pairs of enantiomers with either a cis or trans relative orientation of the amino and hydroxyl groups.[10]

The biological activity of many pharmaceuticals is often attributed to a single enantiomer. The use of enantiomerically pure building blocks like the specific stereoisomers of this compound is a cornerstone of modern drug design, allowing for the synthesis of targeted therapeutics with improved efficacy and reduced side effects.[1] For instance, the (1R,3S) isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound derivatives.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Deprotection

A common final step in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride is the deprotection of an N-Boc protected precursor.[12]

Materials:

-

N-Boc-(1R,3S)-3-aminocyclopentanol

-

4M HCl in dioxane

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

Dissolve 10 g of N-Boc-(1R,3S)-3-aminocyclopentanol in 20 mL of dioxane in a suitable reaction vessel.[12]

-

To the stirred solution, add 50 mL of 4M HCl in dioxane.[12]

-

Continue stirring the reaction mixture at room temperature for 2 hours.[12]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.[12]

-

To the resulting residue, add 100 mL of acetonitrile to induce precipitation of the hydrochloride salt.[12]

-

Filter the solid product using a filtration apparatus.[12]

-

Wash the filter cake with 100 mL of fresh acetonitrile to remove residual impurities.[12]

-

Dry the solid under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[12]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds, including the hydrochloride salt of this compound.

Materials:

-

Crude (1R,3S)-3-aminocyclopentanol hydrochloride

-

A suitable solvent or solvent system (e.g., isopropanol/acetone)

-

Heating and stirring apparatus

-

Crystallization dish

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a flask, suspend the crude product in a minimal amount of a suitable solvent (e.g., acetone).[9]

-

Heat the suspension to 50°C with stirring for 2 hours.[9]

-

If the solid does not fully dissolve, add small portions of a co-solvent (e.g., isopropanol) until a clear solution is obtained at the elevated temperature.

-

Once dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the mixture in an ice bath to maximize product precipitation.[9]

-

Collect the purified crystals by filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.[13]

-

Dry the crystals under vacuum at a controlled temperature (e.g., 40°C) for 12 hours.[12]

Analytical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure and assessing the purity of this compound and its derivatives.[14]

Materials:

-

5-25 mg of the this compound hydrochloride sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. For hydrochloride salts, DMSO-d₆ is often a suitable choice.[14]

-

Filter the solution through a small plug of glass wool directly into an NMR tube to remove any particulate matter.[14]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize resolution.[14]

-

Data Acquisition:

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[14]

-

Phase the resulting spectrum and calibrate the chemical shift axis.

-

Analyze the ¹H and ¹³C chemical shifts, signal integrations, and coupling patterns to confirm the molecular structure.

-

Assess the purity of the sample by identifying any peaks corresponding to impurities.[14]

-

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthetic workflow for (1R,3S)-3-aminocyclopentanol HCl.

Caption: Workflow for NMR spectroscopic analysis.

Applications in Drug Discovery and Development

This compound and its stereoisomers are highly valued as chiral building blocks for the synthesis of complex biologically active molecules.[10] A primary application is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane ring.[10] This structural modification can confer increased metabolic stability against enzymatic degradation, potentially leading to improved pharmacokinetic profiles of the resulting drug candidates.[10] These modified nucleosides are actively investigated for their potential as antiviral and anticancer agents.[10] The defined stereochemistry of the amino and hydroxyl groups in this compound allows for the stereocontrolled synthesis of these complex molecules.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. (1R,3S)-3-AMinocyclopentanol hydrochloride CAS#: 1279032-31-3 [m.chemicalbook.com]

- 10. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Aminocyclopentanol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminocyclopentanol, a chiral building block of significant interest in medicinal chemistry. The document details its physical properties, specifically its melting point, provides an experimental protocol for its determination, and outlines a key synthetic pathway. Furthermore, it delves into the biological relevance of this compound by illustrating its connection to significant signaling pathways, particularly in the context of cancer and antiviral therapies.

Core Physical Properties: Melting Point

The melting point of this compound is dependent on its specific stereoisomer and whether it is in its free base or salt form. The hydrochloride salt form is commonly used to improve stability and solubility. The available data for the hydrochloride salts of different stereoisomers are summarized below.

| Compound Name | Stereochemistry | Melting Point (°C) |

| (1r,3s)-3-Aminocyclopentanol hydrochloride | cis | 93-96 |

| trans-3-Aminocyclopentanol hydrochloride | trans | 93-96[1] |

Experimental Protocols

Melting Point Determination by Capillary Method

The melting point of this compound hydrochlorides can be determined using a standard capillary melting point apparatus. This method is a widely accepted technique for determining the melting point of a crystalline solid.[2][3][4]

Materials:

-

This compound hydrochloride sample (dried)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., MelTemp or similar)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry, as moisture can depress the melting point and broaden the melting range.[5] If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long glass tube to pack the sample. The packed sample height should be approximately 2-3 mm.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a preliminary estimate.[5]

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point. Heat at a rate of approximately 10-15 °C per minute initially.

-

Reduce the heating rate to 1-2 °C per minute when the temperature is about 15 °C below the expected melting point to allow for thermal equilibrium.[6]

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

-

Record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[2]

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube appropriately. For repeated measurements, always use a fresh sample and a new capillary tube.

Synthetic Workflow

The asymmetric synthesis of specific stereoisomers of this compound is crucial for their application in pharmaceuticals. A common and effective method is the hetero-Diels-Alder reaction.[7][8][9]

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Signaling Pathways and Biological Relevance

This compound and its derivatives are important scaffolds in the development of therapeutic agents due to their ability to be incorporated into molecules that interact with key biological pathways.

MDM2-p53 Signaling Pathway in Cancer Therapy

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[10] MDM2 is a negative regulator of p53, targeting it for degradation.[11] In many cancers, the p53 pathway is inactivated by the overexpression of MDM2. Small molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. This compound derivatives have been utilized as rigid scaffolds in the design of such inhibitors to enhance their metabolic stability and pharmacokinetic profiles.

Caption: Inhibition of the MDM2-p53 interaction by small molecules.

Role in Antiviral Therapy: Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of antiviral drugs where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring.[12] this compound serves as a key chiral building block for the synthesis of these analogues.[7] These modified nucleosides can interfere with viral replication by acting as inhibitors or alternative substrates for viral DNA or RNA polymerases.[13]

References

- 1. Page loading... [guidechem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (1S,3S)-3-Aminocyclopentanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral building block, (1S,3S)-3-aminocyclopentanol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and analytical workflows. The guide details experimental protocols for acquiring spectroscopic data and presents the available data in a structured format.

Physicochemical Properties

(1S,3S)-3-Aminocyclopentanol is a chiral bifunctional molecule featuring a cyclopentane (B165970) ring with amino and hydroxyl groups in a cis configuration. Its defined stereochemistry makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1]

Table 1: Physicochemical Properties of (1S,3S)-3-Aminocyclopentanol

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 946593-67-5 |

| Appearance | Light yellow to brown solid-liquid mixture |

| Boiling Point | 179 °C |

| Density | 1.084 g/cm³ |

| Flash Point | 62 °C |

| pKa | 15.06 ± 0.40 (Predicted) |

| Storage | 2-8°C (protect from light) |

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for (1S,3S)-3-aminocyclopentanol. It is important to note that while some experimental data is available, particularly for its diastereomers, specific high-resolution spectral data for the (1S,3S) isomer is not widely published. Therefore, some of the data presented is based on predictions and comparative analysis with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (1S,3S)-3-aminocyclopentanol, allowing for the confirmation of its constitution and stereochemistry.

Table 2: ¹H NMR Spectral Data of (1S,3S)-3-Aminocyclopentanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched literature |

Note: While specific ¹H NMR data for (1S,3S)-3-aminocyclopentanol was not found, the data for its diastereomer, (1R,3S)-3-amino-1-cyclopentanol, in D₂O is reported as: 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H). The chemical shifts and coupling constants are highly sensitive to the stereochemical environment, and thus, differences are expected for the (1S,3S) isomer.[2]

Table 3: ¹³C NMR Spectral Data of (1S,3S)-3-Aminocyclopentanol

| Chemical Shift (δ) ppm | Assignment |

| Predicted data is often used as a reference as specific experimental data is not readily available.[3] |

Note: The chemical shifts of the carbon atoms, especially those bearing the chiral centers (C1 and C3), are expected to differ between diastereomers. For the diastereomer (1R,3S)-3-amino-1-cyclopentanol, the following ¹³C NMR data in CDCl₃ has been reported: 169.52, 145.53, 139.01, 128.23, 128.04, 127.42, 80.54, 71.12, 57.38, 38.31, 28.07, 27.84.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for Aminocyclopentanols

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (medium) |

| C-H stretch (alkane) | 2850-2960 (strong) |

| N-H bend (amine) | 1590-1650 (medium) |

| C-O stretch (alcohol) | 1050-1260 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (1S,3S)-3-aminocyclopentanol (C₅H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 101.15. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed at m/z 102.16.[3] It is important to note that mass spectrometry is generally not able to distinguish between stereoisomers.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of (1S,3S)-3-aminocyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the (1S,3S)-3-aminocyclopentanol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

3.1.3. Data Processing and Analysis

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the molecular structure.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

3.2.3. Data Analysis

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

3.3.3. Data Analysis

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the calculated values for the expected elemental composition.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of (1S,3S)-3-aminocyclopentanol.

Caption: General workflow for NMR spectroscopic analysis.

Caption: Workflow for synthesis and spectroscopic characterization.

References

- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Aminocyclopentanol

This guide provides comprehensive safety and handling information for 3-Aminocyclopentanol, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) for this compound and its hydrochloride salts. It is important to note that for many toxicological properties, data is limited, and the compound's properties have not been thoroughly investigated.[1][2][3]

Hazard Identification and Classification

This compound hydrochloride is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The substance is noted to cause skin and serious eye irritation and may also cause respiratory irritation.[4]

Table 1: GHS Hazard Information for this compound Hydrochloride

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[4]

One safety data sheet for the (1R,3S)-3-Amino-cyclopentanol isomer states that the substance is not classified according to the GHS and has no associated hazard statements or pictograms.[5] However, it is consistently advised to handle the chemical with care as its toxicological properties are not fully known.[1][2][3]

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₅H₁₁NO (free base)[6] / C₅H₁₂ClNO (hydrochloride salt)[1][4] | |

| Molecular Weight | 101.15 g/mol (free base)[6] / 137.61 g/mol (hydrochloride salt)[1][4] | |

| Appearance | Oil (for (1R,3S)-3-Amino-cyclopentanol)[5] | |

| Flash Point | No data available[2] | |

| pKa | 15.06 ± 0.40 (Predicted)[6] |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place[6] | |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

3.1. Engineering Controls Use the substance in a well-ventilated area, such as under a chemical fume hood.[1][3][7] Facilities should be equipped with an eyewash fountain and a safety shower.[3]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential when handling this compound.[8]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Purpose |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a full-face shield.[7][8] | Protects eyes from dust, splashes, and vapors. |

| Skin Protection | Compatible chemical-resistant gloves (e.g., PVC gloves).[3][8] A laboratory coat is mandatory; a chemically resistant gown is recommended for tasks with higher contamination risk.[8] | Prevents skin contact. Nitrile gloves may offer poor resistance and should be changed immediately upon contamination.[8] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with an N95 or P95 particulate filter for handling the solid.[8] If vapors are generated, a cartridge for organic vapors/amines may be required.[1][8] | Protects against inhalation of dust or vapors. |

3.3. Handling Precautions Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust, vapors, mist, or gas.[1][3][10] Wash hands thoroughly after handling.[7][10] Keep the container tightly closed when not in use.[3]

Caption: General workflow for safely handling laboratory chemicals.

First Aid Measures

In case of exposure, immediate action is necessary. Always consult a physician and show them the safety data sheet.[1]

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7] |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids apart. Consult a physician.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2] |

References

- 1. capotchem.com [capotchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. aksci.com [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application of 3-Aminocyclopentanol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. These chemical entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is cleaved from the product and can ideally be recovered for reuse. This strategy circumvents the need for often more complex and less general enantioselective catalysts.

While a wide array of chiral auxiliaries have been developed and successfully applied, this document focuses on the potential application of 3-aminocyclopentanol-derived structures as effective chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. Due to a lack of extensive literature on the direct use of this compound for this purpose, the following data and protocols are based on the successful application of the closely related and structurally similar chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol, as reported by Ghosh et al. This provides a strong predictive framework for the utility of this compound-derived auxiliaries.

General Workflow of a Chiral Auxiliary in Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Data Presentation: Asymmetric Reactions Mediated by a (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary

The following tables summarize the quantitative data for asymmetric aldol and alkylation reactions using an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol. These results demonstrate the high levels of stereocontrol achievable with this class of chiral auxiliary.

Table 1: Asymmetric Aldol Reactions [1]

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Acetaldehyde | 70 | >99 |

| 2 | Isobutyraldehyde | 71 | >99 |

| 3 | 3-Methylbutanal | 73 | >99 |

| 4 | Benzaldehyde | 80 | >99 |

Table 2: Asymmetric Alkylation Reactions [1]

| Entry | Electrophile | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Benzyl (B1604629) bromide | 72 | >99 |

| 2 | Allyl iodide | 65 | >99 |

Experimental Protocols

The following are representative experimental protocols for the use of a (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone as a chiral auxiliary in asymmetric synthesis. These can serve as a starting point for the application of analogous this compound-derived auxiliaries.

Protocol 1: Synthesis of the Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one[1]

This protocol describes the preparation of the chiral oxazolidinone from (1S,2R)-2-aminocyclopentan-1-ol. A similar approach could be envisioned for the corresponding isomers of this compound.

-

Ester Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (1.0 eq) in THF at 23 °C, add 1 M aqueous NaOH (2.0 eq).

-

Stir the resulting mixture for 1 hour, then cool to 0 °C.

-

Carefully acidify the mixture to pH 3 with 1 N aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).

-

Curtius Rearrangement: The resulting β-hydroxy acid is then subjected to a Curtius rearrangement with diphenylphosphoryl azide (B81097) in refluxing benzene (B151609) for 12 hours to afford the (4R,5S)-cyclopentano[d]oxazolidin-2-one.

-

Purify the product by silica (B1680970) gel chromatography.

Protocol 2: Acylation of the Chiral Auxiliary[1]

This step attaches the prochiral carboxylic acid derivative to the chiral auxiliary.

-

Dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in dry THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.0 eq) dropwise and stir for 15 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous NH4Cl.

-

Extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the N-acyl imide by chromatography.

Protocol 3: Asymmetric Aldol Reaction[1]

This protocol describes the diastereoselective formation of a β-hydroxy carbonyl compound.

-

Dissolve the N-acyl imide (1.0 eq) in dry dichloromethane.

-

Cool the solution to 0 °C.

-

Add N,N-diisopropylethylamine (1.2 eq) followed by dibutylboron triflate (1.1 eq).

-

Stir the mixture at 0 °C for 1 hour to form the boron enolate.

-

Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq).

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction with a pH 7 buffer and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify the aldol adduct by silica gel chromatography.

Protocol 4: Asymmetric Alkylation[1]

This protocol details the diastereoselective alkylation of the N-acyl imide.

-

Dissolve the N-acyl imide (1.0 eq) in dry THF.

-

Cool the solution to -78 °C.

-

Add lithium hexamethyldisilazide (LiHMDS) (1.1 eq) and stir for 1 hour to generate the lithium enolate.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C to -20 °C for 6 hours.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract with an organic solvent, dry the organic layer, and concentrate.

-

Purify the alkylated product by silica gel chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary[1]

This final step removes the auxiliary to yield the chiral product.

-

Dissolve the diastereomerically pure product in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.5 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide with aqueous sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid or alcohol product.

Conclusion

Derivatives of aminocyclopentanol, such as the oxazolidinone formed from (1S,2R)-2-aminocyclopentan-1-ol, have demonstrated exceptional efficacy as chiral auxiliaries in asymmetric synthesis, providing excellent diastereoselectivities in both aldol and alkylation reactions. The protocols and data presented herein serve as a robust guide for researchers and professionals in drug development, suggesting that analogous auxiliaries derived from this compound could offer a powerful and versatile tool for the stereocontrolled synthesis of complex chiral molecules. Further investigation into the synthesis and application of this compound-based chiral auxiliaries is warranted to expand the repertoire of synthetic methodologies available for the preparation of enantiomerically pure compounds.

References

The Pivotal Role of 3-Aminocyclopentanol in Medicinal Chemistry: A Chiral Scaffold for Advanced Therapeutics

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-aminocyclopentanol, a versatile chiral building block, in modern medicinal chemistry. This document details its critical role in the synthesis of cutting-edge antiviral and anticancer agents, providing in-depth application notes, experimental protocols, and quantitative data to support and guide future research and development endeavors.

The strategic incorporation of stereochemically defined small molecules is a cornerstone of modern drug discovery. Among these, this compound and its stereoisomers have emerged as invaluable chiral building blocks, enabling the synthesis of complex and potent therapeutic agents.[1][2][3] Its rigid cyclopentane (B165970) core, adorned with both amino and hydroxyl functionalities, provides a unique three-dimensional scaffold that is instrumental in achieving high-affinity interactions with biological targets.[2] The specific stereoisomers, particularly (1R,3S)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol, are of significant interest due to their distinct applications in the development of novel antiviral and anticancer drugs.[1][3]

The precise spatial arrangement of the amino and hydroxyl groups is paramount for biological activity, with different stereoisomers leading to vastly different therapeutic outcomes.[1] This underscores the importance of stereoselective synthesis to access enantiomerically pure compounds.

Application in Antiviral Drug Development: The Case of Bictegravir

The (1R,3S) stereoisomer of this compound is a key intermediate in the synthesis of the potent anti-HIV drug, Bictegravir.[4][5] Bictegravir is an integrase strand transfer inhibitor (INSTI) that effectively blocks the replication of the human immunodeficiency virus (HIV). The (1R,3S)-3-aminocyclopentanol core provides the necessary chirality and structural rigidity for optimal binding to the HIV integrase enzyme.

Application in Anticancer Drug Development: MDM2-p53 Interaction Inhibitors

The (1S,3S) isomer of this compound serves as a crucial scaffold for the development of small-molecule inhibitors of the MDM2-p53 interaction, a promising strategy in cancer therapy.[3] The p53 protein is a vital tumor suppressor, and its activity is often abrogated in cancer cells by the E3 ubiquitin ligase MDM2.[1][6][7] Inhibitors designed using the (1S,3S)-3-aminocyclopentanol scaffold can disrupt the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions, leading to apoptosis of cancer cells.[3]